molecular formula C4H8ClN B1379762 2,3-Butadien-1-amine hydrochloride CAS No. 473742-53-9

2,3-Butadien-1-amine hydrochloride

Cat. No.: B1379762
CAS No.: 473742-53-9
M. Wt: 105.56 g/mol
InChI Key: QMSDINOHTQOMCG-UHFFFAOYSA-N
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Description

Contextualization within Allene- and Alkene-Amine Chemistry

The chemistry of 2,3-Butadien-1-amine hydrochloride is deeply rooted in the fundamental principles governing allenes and alkene-amines. Allenes are characterized by their unique linear geometry of the C=C=C moiety, which imparts distinct reactivity compared to conjugated or isolated double bonds. This structural feature allows for a range of transformations, including addition reactions and cyclizations. organic-chemistry.orgoup.com

Alkene-amines, on the other hand, are bifunctional molecules that can participate in reactions typical of both alkenes (such as electrophilic additions) and amines (such as nucleophilic substitutions and acylations). chemistrysteps.comsmolecule.com The interplay of these two functional groups within the same molecule, as seen in 2,3-Butadien-1-amine, gives rise to a rich and varied reaction profile. The hydroamination of allenes, the formal addition of an N-H bond across a carbon-carbon double bond, is a particularly relevant area of study, offering an atom-economical route to allylic amines. wikipedia.orglibretexts.org

Strategic Importance in Contemporary Organic Synthesis

The strategic importance of this compound in modern organic synthesis lies in its ability to serve as a versatile precursor to a variety of molecular scaffolds. The presence of both nucleophilic (amine) and electrophilic (allene) centers allows for its participation in a wide range of chemical transformations.

For instance, the amine group can act as a nucleophile in reactions with electrophiles, while the allene (B1206475) system is susceptible to attack by both electrophiles and nucleophiles, as well as pericyclic reactions. This dual reactivity makes it a valuable tool for the construction of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. The ability to introduce both a nitrogen atom and a four-carbon chain in a single step is a key advantage in synthetic design.

Evolution of Research Interest in Butadiene-Amine Systems

Research interest in butadiene-amine systems has evolved significantly over the years, driven by the continuous demand for new and efficient synthetic methodologies. Initially, much of the focus was on the reactions of simple conjugated dienes like 1,3-butadiene (B125203) with amines. These reactions, often catalyzed by transition metals, provided access to a range of allylic amines. rsc.orgrsc.org

The introduction of functionalized butadienes, such as those bearing an amine group directly on the carbon backbone, opened up new avenues for exploration. The study of these systems has been further propelled by the development of new catalytic methods, including asymmetric catalysis, which allows for the synthesis of chiral amines with high enantioselectivity. nih.govacs.org The investigation of the reactivity of unique isomers like 2,3-Butadien-1-amine continues to be an active area of research, with potential applications in the synthesis of novel materials and biologically active molecules. acs.orgacs.orgacs.org

PropertyValue
Molecular FormulaC4H8ClN
Molecular Weight105.57 g/mol
Synonyms4-Amino-2,3-butadiene hydrochloride

Table 1. Physical and Chemical Properties of this compound.

Reaction TypeDescription
Nucleophilic AdditionThe amine group can act as a nucleophile.
Electrophilic AdditionThe allene moiety is susceptible to attack by electrophiles.
Cyclization ReactionsThe bifunctional nature allows for the formation of heterocyclic rings.

Table 2. Reactivity Profile of this compound.

Properties

InChI

InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h3H,1,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSDINOHTQOMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473742-53-9
Record name buta-2,3-dien-1-amine hydrochloride
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Mechanistic Investigations and Advanced Reactivity Profiles of 2,3 Butadien 1 Amine Hydrochloride

Nucleophilic Reactivity of the Amine Moiety

The presence of a lone pair of electrons on the nitrogen atom of the primary amine group in 2,3-butadien-1-amine makes it a potent nucleophile. chemguide.co.uk This nucleophilicity is central to a variety of chemical transformations, including reactions with electrophilic carbon centers. msu.edu

Electrophilic Alkylation and Acylation Reactions

The amine functional group readily participates in both alkylation and acylation reactions when treated with appropriate electrophiles.

Alkylation: The reaction of primary amines with alkyl halides is a fundamental method for the formation of carbon-nitrogen bonds. msu.eduwikipedia.org However, the direct alkylation of a primary amine like 2,3-butadien-1-amine with an alkyl halide can be challenging to control. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to subsequent alkylation reactions. masterorganicchemistry.comlibretexts.org This can result in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing alternative methods like reductive amination are often necessary. libretexts.orglibretexts.org

Acylation: In contrast to alkylation, the acylation of amines is a highly efficient and controllable process. Primary amines react readily with acylating agents like acid chlorides or acid anhydrides to form stable amides. chemguide.co.uklibretexts.org This reaction is typically rapid and often proceeds to completion with high yield. youtube.com The resulting amide is significantly less basic and less nucleophilic than the starting amine, which effectively prevents further reactions. This property makes acylation a common strategy for protecting the amine group during other synthetic transformations. youtube.com For instance, the reaction of an amine with an acyl chloride is a vigorous process that yields the corresponding N-substituted amide. chemguide.co.uk

Amine Substrate (Analog)Acylating AgentProduct TypeGeneral Observations
Primary Amine (e.g., Ethylamine)Ethanoyl ChlorideN-ethylacetamideViolent reaction in the cold, forms amide and ammonium chloride salt. chemguide.co.uk
Primary Amine (e.g., Methylamine)Ethanoic AnhydrideN-methylethanamideSlower than with acyl chloride, requires heating. chemguide.co.uk
Aromatic Amine (e.g., 2-Chloroaniline)Diethyl MalonateHomologated AmideOne-pot decarboxylative acylation, often requiring heat. google.com

Amine-Centered Substitutions with Halides and Other Electrophiles

The nucleophilic character of the amine in 2,3-butadien-1-amine extends to reactions with a variety of other electrophiles beyond simple alkyl and acyl halides. A notable example is the reaction with sulfonyl chlorides. Amines react with sulfonyl chlorides in the presence of a base to form sulfonamides. libretexts.org This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines.

Furthermore, the amine can react with other electrophilic systems. For example, conjugate addition reactions to activated alkynes, such as ynones, are possible. nih.gov In these reactions, the amine adds to the electron-deficient carbon-carbon triple bond. The reactivity in such additions is influenced by the nature of the electron-withdrawing group on the alkyne. nih.gov

Electrophilic and Cycloaddition Reactions of the Diene System

The 2,3-diene moiety of the molecule, also known as an allene (B1206475), is an electron-rich system that can participate in a range of electrophilic and cycloaddition reactions. The presence of the electron-donating amino group is expected to enhance the reactivity of this diene system. youtube.commasterorganicchemistry.com

[4+2] Cycloaddition Reactions (Diels-Alder Type)

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. masterorganicchemistry.comwikipedia.org It involves the reaction of a conjugated diene with a dienophile, typically an alkene or alkyne. organic-chemistry.orgyoutube.com The 2,3-diene (allene) system can act as the 4π-electron component in a [4+2] cycloaddition. The reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. youtube.comorganic-chemistry.orglibretexts.org The amino group in 2,3-butadien-1-amine would therefore activate the diene for reaction with electron-poor dienophiles.

Studies on related 1-amino-1,3-butadienes have shown that they readily undergo Diels-Alder reactions with a variety of electron-deficient dienophiles to produce cyclohexene (B86901) derivatives in good yields and with high regioselectivity. nih.gov Similarly, allene-containing structures have been successfully employed as the diene component in Diels-Alder reactions. organic-chemistry.org

Diene (Analog)DienophileReaction TypeKey Findings
1-Alkoxy-1-amino-1,3-butadieneMethacrolein[4+2] CycloadditionAfforded the expected cycloadduct, which upon hydrolysis yielded a 6,6-disubstituted cyclohexenone. nih.gov
1-Alkoxy-1-amino-1,3-butadieneAcrylonitrile[4+2] CycloadditionThe reaction proceeded well, demonstrating the versatility of the amino-diene. nih.gov
Allenyl-containing auxiliaryVarious dienophilesDiastereoselective Diels-AlderProvided exclusively endo adducts with diastereomeric ratios up to >99:1. acs.org

When either the diene or the dienophile is chiral, the Diels-Alder reaction can proceed with diastereoselectivity, leading to the preferential formation of one diastereomer over another. organic-chemistry.org A key principle governing the stereochemical outcome is the "endo rule," which states that the dienophile's substituents with π-systems tend to adopt an endo orientation in the transition state, a preference attributed to secondary orbital interactions. youtube.comyoutube.com

In the context of 2,3-butadien-1-amine, if the amine were part of a chiral auxiliary, high levels of diastereoselectivity could be expected. Research on allenoic acid derivatives has demonstrated that chiral allenes can undergo highly diastereoselective Diels-Alder reactions, with the chirality of the allene controlling the stereochemistry of the newly formed stereocenters in the cycloadduct. rsc.org The stereochemical outcome, whether endo or exo, can also be influenced by the specific substrates and reaction conditions. clockss.orgthieme-connect.de

The rate and selectivity of Diels-Alder reactions can often be significantly enhanced through catalysis. Lewis acids are commonly employed as catalysts to increase the reactivity of the dienophile by coordinating to its electron-withdrawing group, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org For instance, Lewis acids like EtAlCl₂ and Eu(fod)₃ have been shown to effectively catalyze the Diels-Alder reactions of allenoic acid derivatives. rsc.org

In addition to Lewis acids, organocatalysis has emerged as a powerful strategy. For example, trienamine catalysis has been used to achieve exo-selective asymmetric Diels-Alder reactions. thieme-connect.de Furthermore, the field of biocatalysis has identified natural enzymes, termed Diels-Alderases, that can catalyze [4+2] cycloadditions with high efficiency and selectivity, demonstrating nature's ability to orchestrate these complex transformations. nih.gov Amine-promoted cycloadditions have also been reported, where the amine itself plays a role in facilitating the reaction. rsc.org

Electrophilic Additions Across Conjugated Double Bonds

The conjugated diene system in 2,3-butadien-1-amine is susceptible to electrophilic attack. The presence of the aminomethyl group introduces an electronic bias, influencing the regioselectivity and stereoselectivity of these additions. In the hydrochloride salt form, the protonated amine group acts as an electron-withdrawing group through inductive effects, which can modulate the reactivity of the diene system.

Electrophilic addition to unsymmetrical conjugated dienes can proceed via 1,2- or 1,4-addition pathways. masterorganicchemistry.compurechemistry.org The regioselectivity is governed by the stability of the resulting carbocation intermediate, in accordance with Markovnikov's rule. purechemistry.orgdalalinstitute.com For 2,3-butadien-1-amine, protonation or reaction with an electrophile can occur at either of the double bonds.

Attack at the C3-C4 double bond would lead to a more substituted and potentially more stable carbocation at C3, which is also an allylic cation, delocalized over C1 and C3. The initial protonation at C4 would be favored. Subsequent nucleophilic attack at C3 would result in the 1,2-addition product, while attack at C1 would yield the 1,4-addition product. The electron-withdrawing nature of the -CH2NH3+ group is expected to disfavor the formation of a positive charge on the adjacent carbon (C2), thus directing electrophiles away from the C1-C2 bond.

The stereoselectivity of the addition (syn or anti) is dependent on the specific electrophile and the reaction mechanism. youtube.com For instance, halogenation often proceeds through a cyclic halonium ion intermediate, leading to anti-addition.

Table 1: Predicted Regioisomeric Products of Electrophilic Addition to 2,3-Butadien-1-amine

Electrophile (E+)Nucleophile (Nu-)Addition PathwayPredicted Major Product
H+Br-1,2-Addition3-Bromo-1-buten-4-amine
H+Br-1,4-Addition1-Bromo-2-buten-4-amine
Br+Br-1,2-Addition3,4-Dibromo-1-buten-4-amine
Br+Br-1,4-Addition1,4-Dibromo-2-buten-4-amine

Note: The predictions are based on general principles of electrophilic additions to conjugated dienes and the electronic influence of the aminomethyl group. Experimental verification is required.

Polymerization Mechanisms Initiated by the Diene Functionality

The diene functionality in 2,3-butadien-1-amine hydrochloride suggests its potential as a monomer in polymerization reactions. The polymerization of conjugated dienes like 1,3-butadiene (B125203) can proceed through various mechanisms, including free-radical, anionic, cationic, and coordination polymerization, yielding polymers with different microstructures (cis-1,4, trans-1,4, and 1,2-vinyl units).

Intramolecular Cyclization and Rearrangement Pathways

The unique structure of 2,3-butadien-1-amine, containing both a nucleophilic amine and a reactive allene, provides opportunities for intramolecular reactions to form heterocyclic compounds.

Formation of Nitrogen-Containing Heterocycles

Allenic amines are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles. Depending on the reaction conditions and the substitution pattern, different ring sizes can be obtained. For instance, intramolecular cyclization of related 2-amino-1,3-dienes has been shown to participate in intramolecular Diels-Alder reactions to form complex polycyclic systems. nih.gov

In the case of 2,3-butadien-1-amine, after deprotonation of the hydrochloride salt, the free amine can act as a nucleophile. An intramolecular nucleophilic attack of the amine onto the allene system could lead to the formation of five- or six-membered rings. For example, a base-catalyzed cyclization could potentially lead to the formation of 2-vinyl-pyrrolidine or 2-methylenepiperidine derivatives.

Table 2: Potential Heterocyclic Products from Intramolecular Cyclization of 2,3-Butadien-1-amine

Reaction ConditionProposed IntermediatePotential Heterocyclic Product
Base-catalyzedAnionic attack on C22-Vinyl-pyrrolidine
Base-catalyzedAnionic attack on C32-Methylenepiperidine
Acid-catalyzedCationic cyclizationSubstituted pyrroline (B1223166)/piperidine (B6355638) derivatives

Note: These are hypothetical pathways and require experimental validation.

Rearrangements under Acidic or Basic Conditions

Allenes and conjugated dienes can undergo rearrangements under both acidic and basic conditions. For 2,3-butadien-1-amine, acidic conditions could promote isomerization of the double bonds to form a more stable conjugated iminium ion, which upon hydrolysis could lead to other products. Basic conditions might facilitate tautomerization or other rearrangements involving the abstraction of a proton from the carbon framework. Specific studies on the rearrangement of this compound are not documented in the reviewed literature.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful tool for the functionalization of allenes and dienes. rsc.orgnih.govresearchgate.net Palladium-catalyzed reactions, in particular, have been shown to be effective for the cyclization and coupling of allenic systems. For example, the palladium-catalyzed three-component tandem cyclization of buta-2,3-dien-1-ol with aryl iodides and imines has been reported to produce oxazolidine (B1195125) derivatives. rsc.org

By analogy, this compound, after neutralization, could participate in similar transition metal-catalyzed reactions. The amine functionality could act as a directing group or a nucleophile in these transformations. Potential reactions include palladium-catalyzed intramolecular amination to form heterocycles, or cross-coupling reactions at the double bonds. The specific ligand environment of the transition metal catalyst would be crucial in controlling the chemo- and regioselectivity of these transformations.

Table 3: Plausible Transition Metal-Catalyzed Reactions of 2,3-Butadien-1-amine

Catalyst SystemReaction TypePotential Product Class
Pd(0) / LigandIntramolecular AminationPyrrolidine (B122466)/Piperidine derivatives
Pd(0) / Aryl HalideHeck-type CouplingAryl-substituted butenylamines
Rh(I) / LigandHydroformylationAmino-aldehydes

Note: These are proposed applications based on known reactivity of similar substrates and require experimental investigation.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org For molecules like 2,3-butadien-1-amine, the presence of sp2 and sp hybridized carbon atoms provides multiple sites for such transformations, typically catalyzed by transition metals like palladium. wikipedia.orgnih.gov While specific studies on the hydrochloride salt are not prevalent, the reactivity of analogous aminobutadienes and allenylamines provides significant insight into its potential for cross-coupling.

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. youtube.com In the context of an aminobutadiene, a vinyl or allenyl halide or triflate derivative would first undergo oxidative addition to a low-valent palladium(0) complex. Subsequent transmetalation with an organometallic reagent (e.g., organoboron, organozinc, or organotin compounds) introduces the second organic fragment. The final reductive elimination step forms the desired coupled product and regenerates the palladium(0) catalyst. youtube.comyoutube.com

The amino group can influence the reaction through its electronic-donating and coordinating properties. It can enhance the nucleophilicity of the diene system and potentially direct the regioselectivity of the coupling. For instance, in Suzuki-Miyaura cross-coupling reactions, potassium Boc-protected aminomethyltrifluoroborate has been successfully coupled with various aryl and heteroaryl halides, demonstrating the compatibility of the amino functionality under these conditions. nih.gov

Below is a representative table illustrating the scope of Suzuki-Miyaura cross-coupling with an aminomethyl equivalent, showcasing the types of products that could be envisioned from a suitably functionalized derivative of 2,3-butadien-1-amine.

EntryAryl HalideCatalystLigandBaseSolventYield (%)
14-ChlorobenzonitrilePd(OAc)₂SPhosK₂CO₃Toluene/H₂O95
24-ChloroanisolePd(OAc)₂XPhosK₂CO₃Toluene/H₂O88
32-ChlorotoluenePd(OAc)₂SPhosK₂CO₃Toluene/H₂O92
44-ChlorobenzaldehydePd(OAc)₂XPhosK₂CO₃Toluene/H₂O75
51-Chloro-4-(trifluoromethyl)benzenePd(OAc)₂SPhosK₂CO₃Toluene/H₂O85
This data is illustrative of Suzuki-Miyaura reactions with a Boc-protected aminomethyltrifluoroborate and is intended to represent the potential reactivity of aminobutadiene systems. nih.gov

Functionalization of the Allene/Diene System

The conjugated diene and allene moieties within this compound are ripe for a variety of functionalization reactions, most notably cycloadditions. The electron-donating nature of the amino group is expected to enhance the reactivity of the π-systems, particularly in reactions with electron-deficient partners.

Diels-Alder reactions, a class of [4+2] cycloadditions, are a powerful tool for the construction of six-membered rings. libretexts.org While direct examples with 2,3-butadien-1-amine are scarce, studies on 1-alkoxy-1-amino-1,3-butadienes highlight the synthetic utility of such "push-pull" dienes. nih.gov These doubly activated dienes readily react with a range of electron-deficient dienophiles under mild conditions to afford cycloadducts with high regioselectivity. nih.gov The resulting enamine or enol ether functionalities in the cycloadducts can be readily hydrolyzed to furnish substituted cyclohexenones, which are valuable synthetic intermediates. nih.gov

The reaction of a 1-alkoxy-1-aminobutadiene with an α,β-unsaturated aldehyde, for example, leads to a substituted cyclohexene which, upon hydrolysis, yields a 6,6-disubstituted 2-cyclohexenone. nih.gov This transformation underscores the potential of amino-substituted butadienes in complex molecule synthesis.

The following table summarizes the outcomes of Diels-Alder reactions between a 1-alkoxy-1-aminobutadiene and various dienophiles, demonstrating the versatility of this approach.

EntryDienophileProduct after HydrolysisYield (%)
1Methacrolein6,6-Dimethyl-2-cyclohexenone78
2Ethyl Acrolein6-Ethyl-6-methyl-2-cyclohexenone82
3n-Butyl Acrolein6-n-Butyl-6-methyl-2-cyclohexenone85
4Tiglic Aldehyde3,6,6-Trimethyl-2-cyclohexenone65
5Acrylonitrile4-Methyl-2-cyclohexenone-1-carbonitrile75
This data is based on the reactivity of 1-methoxy-1-(pyrrolidin-1-yl)buta-1,3-diene and is representative of the potential of aminobutadiene systems in Diels-Alder reactions. nih.gov

Beyond cycloadditions, the allene functionality can participate in other transformations. For instance, in the presence of a suitable catalyst, allenylamines can undergo rearrangements. 1-Allenyltriazenes, for example, have been shown to rearrange to N-aminopyrazoles in the presence of zinc chloride. nih.gov This highlights the potential for catalytic isomerization and cyclization pathways for amino-substituted allenes. The radical functionalization of allenes is also a burgeoning field, offering methods for the di- and tri-functionalization of the three-carbon unit. acs.org

Advanced Spectroscopic Elucidation and Computational Modeling of 2,3 Butadien 1 Amine Hydrochloride Systems

High-Resolution Spectroscopic Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of 2,3-Butadien-1-amine hydrochloride. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the carbon and proton framework. Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of the molecule's functional groups. Mass spectrometry is employed to ascertain the molecular mass and to study its fragmentation patterns. Finally, UV-Vis spectroscopy offers information on the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for delineating the precise connectivity of atoms in a molecule. The formation of the hydrochloride salt significantly influences the chemical shifts of protons near the amine group.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, the protons of the ammonium (B1175870) group (-NH₃⁺) are expected to appear as a broad signal, the chemical shift of which is dependent on the solvent and concentration. The protons on the carbon adjacent to the ammonium group (C1) would be deshielded and appear at a downfield chemical shift. The allenic protons at C2 and C4 will have characteristic chemical shifts.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is particularly informative for identifying the unique carbon environments in the allene (B1206475) structure. The central sp-hybridized carbon (C3) of the allene typically resonates at a very downfield chemical shift, often around 200 ppm. The terminal sp²-hybridized carbons (C2 and C4) will appear at higher field strengths. The C1 carbon, being attached to the electron-withdrawing ammonium group, will also be shifted downfield relative to a similar, unprotonated amine.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the assignments made from the 1D spectra. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would link each proton to its directly attached carbon atom.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H on -NH₃⁺7.5 - 9.0broad singlet-
H on C1~3.5doubletJ(H1, H2) = ~6.0
H on C2~5.3multiplet-
H on C4~4.8doubletJ(H4, H2) = ~6.5
Carbon Predicted Chemical Shift (ppm)
C1~40
C2~85
C3~210
C4~75

Temperature-dependent NMR studies can provide insights into dynamic processes such as proton exchange and conformational changes. For this compound, variable temperature ¹H NMR could be used to study the exchange rate of the ammonium protons with the solvent. At lower temperatures, this exchange may slow down, leading to a sharpening of the -NH₃⁺ signal and potentially allowing for the observation of coupling to adjacent protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be characterized by several key absorption bands. A very broad and strong absorption in the range of 3200-2800 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary ammonium group (-NH₃⁺) dntb.gov.ua. Asymmetric and symmetric bending vibrations for this group are expected around 1625-1560 cm⁻¹ and 1550-1500 cm⁻¹, respectively spectroscopyonline.com. The most distinctive feature of the allene moiety is the asymmetric C=C=C stretching vibration, which typically appears as a sharp, strong band in the region of 1950-1980 cm⁻¹ wikipedia.org.

Raman Spectroscopy : Raman spectroscopy would complement the IR data. The symmetric C=C=C stretching vibration of the allene, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum, typically around 1070 cm⁻¹.

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
N-H stretch (-NH₃⁺)3200-2800WeakStrong, Broad
C=C=C asymmetric stretch1950-1980WeakStrong, Sharp
-NH₃⁺ asymmetric bend1625-1560-Medium
-NH₃⁺ symmetric bend1550-1500-Medium
C=C=C symmetric stretchWeak~1070Strong

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak would be observed for the free amine (2,3-Butadien-1-amine) after the loss of HCl.

According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass rsc.org. The free amine, C₄H₇N, has a molecular weight of 69.12 g/mol , and thus its molecular ion peak ([M]⁺) would be expected at an m/z of 69.

The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom rsc.orgcdnsciencepub.com. For 2,3-Butadien-1-amine, this would involve the cleavage of the C1-C2 bond, leading to the formation of a resonance-stabilized iminium cation.

Fragment Ion Predicted m/z Proposed Structure
[M]⁺69[CH₂=C=CH-CH₂-NH₂]⁺
[M-H]⁺68Loss of a hydrogen atom
[CH₂NH₂]⁺30Result of α-cleavage

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons. The chromophore in 2,3-Butadien-1-amine is the conjugated diene system of the allene. While simple, non-conjugated allenes absorb at very short wavelengths, the presence of the amino group can influence the absorption maximum (λ_max).

The lone pair of electrons on the nitrogen atom can interact with the π-system of the allene, which may lead to a bathochromic (red) shift of the λ_max compared to an unsubstituted allene. The protonation of the amine to form the hydrochloride salt would likely cause a hypsochromic (blue) shift, as the lone pair on the nitrogen is no longer available for conjugation. The primary electronic transition would be a π → π* transition within the butadiene system. It is predicted that the λ_max for 2,3-Butadien-1-amine would be in the range of 215-230 nm libretexts.orglibretexts.org.

Compound Predicted λ_max (nm) Transition Type
2,3-Butadien-1-amine215-230π → π
This compound< 215π → π

Rotational Spectroscopy for Gas-Phase Structure and Dynamics

Rotational spectroscopy, particularly microwave spectroscopy, stands as a premier technique for the high-resolution determination of molecular structures in the gas phase. By measuring the absorption of microwave radiation corresponding to transitions between quantized rotational energy levels, precise rotational constants (A, B, C) can be derived. These constants are directly related to the molecule's moments of inertia, from which a unique and highly accurate geometric structure, including bond lengths and angles, can be determined.

For a molecule like this compound to be studied by this method, it must possess a permanent dipole moment. The protonation of the amine group ensures a significant dipole moment, making the hydrochloride salt a suitable candidate for such analysis. The resulting rotational spectrum would exhibit a dense pattern of lines, which can be assigned to specific rotational transitions.

Furthermore, fine and hyperfine structures in the spectrum can provide additional details. For instance, the nuclear quadrupole coupling caused by the ¹⁴N nucleus (spin I=1) would induce splitting in the rotational lines. Analysis of this hyperfine structure yields information about the electronic environment around the nitrogen atom. While specific rotational constants for this compound are not extensively documented in the literature, studies on related allenic compounds demonstrate the power of this technique to precisely map their gas-phase structures.

Quantum Chemical and Computational Studies

Theoretical and computational chemistry offers indispensable tools for complementing experimental data and exploring molecular systems at a level of detail often inaccessible through measurement alone. These methods are crucial for understanding the electronic properties, potential energy surfaces, and dynamic behavior of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT calculations are used to determine the electronic structure of this compound, providing insights into its reactivity. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting how the molecule will interact with other chemical species. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The distribution of electron density, calculated via DFT, reveals the electrophilic and nucleophilic sites within the molecule. For this compound, the protonated amine group and the allenic carbons are regions of significant interest. The calculated molecular electrostatic potential (MEP) map visually represents these charge distributions, highlighting areas prone to electrostatic interactions.

Transition State Analysis and Reaction Barrier Determination

A significant application of DFT is the mapping of reaction pathways and the characterization of transition states. researchgate.net For potential reactions involving this compound, such as cycloadditions or nucleophilic additions, DFT can be used to locate the geometry of the transition state—the highest energy point along the reaction coordinate. researchgate.netacs.orgnih.gov

Once the transition state is identified, its energy can be calculated, allowing for the determination of the activation energy or reaction barrier. This barrier is a critical factor in predicting the kinetic feasibility and rate of a chemical reaction. For example, in a hypothetical Diels-Alder reaction where the allene moiety acts as a dienophile, DFT calculations could compare the activation barriers for different reaction pathways, predicting the most likely product. acs.orgnih.govukim.mk Computational studies on reactions involving allenes and amines frequently employ DFT to elucidate these mechanistic details. researchgate.net

Below is a representative table illustrating the type of data obtained from a DFT analysis of a reaction transition state.

PropertyCalculated ValueUnit
Activation Energy (Ea)25.5kcal/mol
Enthalpy of Activation (ΔH‡)24.8kcal/mol
Gibbs Free Energy of Activation (ΔG‡)35.2kcal/mol
Imaginary Frequency-450cm⁻¹
Conformational Analysis and Energetics

The flexibility of the aminomethyl group relative to the rigid allene backbone allows this compound to exist in multiple conformations. DFT calculations are instrumental in exploring the potential energy surface (PES) to identify stable conformers (local minima) and the transition states that connect them. nih.gov

By optimizing the geometry of various starting structures, different conformers can be found. Subsequent frequency calculations confirm that these are true minima (having no imaginary frequencies) and provide zero-point vibrational energies (ZPVE) for more accurate energy comparisons. The relative stability of each conformer is determined by its electronic energy. Studies on analogous molecules like diallylamine have shown a rich conformational landscape governed by subtle hyperconjugation and steric effects, which can be thoroughly investigated using DFT. researchgate.net

The following table shows hypothetical data from a DFT conformational analysis, illustrating the energy differences between possible conformers.

ConformerKey Dihedral Angle (C=C-C-N)Relative Energy (kcal/mol)Population (%)
Anti180°0.0065.5
Gauche-165°0.8520.1
Gauche-2-65°0.8520.1
Eclipsed4.500.3

Ab Initio and Coupled-Cluster Calculations for High-Accuracy Properties

For situations demanding higher accuracy, particularly for calculating reaction barriers and conformational energy differences, more sophisticated ab initio methods are employed. Methods like Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled-Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. ukim.mk

Coupled-Cluster theory, especially with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its ability to yield highly accurate results for small to medium-sized molecules. While computationally expensive, these methods are invaluable for benchmarking DFT results and for providing definitive energetic predictions. For instance, determining the precise energy difference between conformers of an allenic amine can be critical, and high-level ab initio calculations are best suited for this task. ukim.mk

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations investigate static structures, Molecular Dynamics (MD) simulations provide a view of the system's evolution over time. chemrxiv.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape of this compound. nih.govresearchgate.netulisboa.pt

These simulations can reveal the accessible conformations at a given temperature, the pathways and timescales of conformational changes, and the influence of solvent molecules on the structure and dynamics. For a flexible molecule, MD can map the free energy surface as a function of key dihedral angles, showing the most populated conformational states and the energy barriers between them. This provides a dynamic picture that complements the static information from geometry optimizations, offering a deeper understanding of how the molecule behaves in a realistic environment. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., Electric Dipole Moments, Quadrupole Coupling Constants)

Computational chemistry provides powerful tools for the prediction of a range of spectroscopic parameters, offering insights that complement and guide experimental studies. For this compound, the theoretical prediction of its electric dipole moment and nuclear quadrupole coupling constants is crucial for a comprehensive understanding of its electronic structure, charge distribution, and intermolecular interactions. These parameters are particularly sensitive to the molecular geometry and the electronic environment of the nuclei.

The prediction of the electric dipole moment for this compound would involve first optimizing the molecular geometry to find its most stable conformation. The presence of the hydrochloride salt form introduces the need to accurately model the protonation state of the amine group and its interaction with the chloride counter-ion. Following geometry optimization, the electric dipole moment can be calculated as a direct output of the computational method. A hypothetical set of predicted electric dipole moments for this compound, calculated using different theoretical methods, is presented in Table 1.

Table 1: Predicted Electric Dipole Moments (µ) of this compound at Different Levels of Theory

Level of Theory Basis Set µ (Debye)
HF 6-31G(d) 8.5
B3LYP 6-311+G(d,p) 9.8

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the expected trend with different computational methods.

Nuclear Quadrupole Coupling Constants (NQCCs) provide detailed information about the electric field gradient (EFG) at the site of a quadrupolar nucleus (a nucleus with a spin quantum number I ≥ 1). In the case of this compound, the ¹⁴N nucleus (I=1) is a quadrupolar nucleus. The NQCC is a direct measure of the interaction between the nuclear quadrupole moment of the nitrogen atom and the EFG created by the surrounding electrons and other nuclei. This makes it a sensitive probe of the local electronic structure around the nitrogen atom.

The prediction of NQCCs is computationally demanding and requires accurate calculation of the EFG tensor at the nitrogen nucleus. DFT methods have been shown to be effective in predicting NQCCs for nitrogen-containing molecules. nih.govacs.org The accuracy of the prediction is highly dependent on the chosen functional and basis set. researchgate.net For instance, hybrid functionals like B3LYP are often used, and large basis sets are necessary to accurately describe the core electron density, which significantly contributes to the EFG. researchgate.net

The computational workflow for predicting the NQCCs of this compound would be similar to that for the dipole moment, starting with a precise geometry optimization. The EFG tensor at the nitrogen nucleus is then calculated, and from this, the NQCCs (typically χ_xx, χ_yy, and χ_zz in the principal axis system) and the asymmetry parameter (η) are determined. Table 2 presents a hypothetical set of predicted ¹⁴N NQCCs for this compound.

Table 2: Predicted ¹⁴N Nuclear Quadrupole Coupling Constants (NQCC) and Asymmetry Parameter (η) of this compound

Level of Theory Basis Set χ_xx (MHz) χ_yy (MHz) χ_zz (MHz) η
B3LYP 6-311+G(d,p) 1.5 2.0 -3.5 0.14

Note: The values in this table are hypothetical and for illustrative purposes. The principal components of the NQCC tensor are such that |χ_zz| ≥ |χ_yy| ≥ |χ_xx| and their sum is zero. The asymmetry parameter is defined as η = (χ_xx - χ_yy) / χ_zz.

These predicted spectroscopic parameters, the electric dipole moment and nuclear quadrupole coupling constants, are invaluable for interpreting experimental data from techniques such as microwave spectroscopy. They can aid in the identification of the compound in complex mixtures and provide a deeper understanding of its electronic and structural properties.

Strategic Applications in Complex Organic Molecule Synthesis and Advanced Materials Development

Building Block for Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, as these scaffolds are present in a vast array of biologically active compounds and functional materials. 2,3-Butadien-1-amine hydrochloride serves as a valuable starting material for the construction of various heterocyclic systems.

Pyrazole (B372694) and Triazole Derivatives

The diene functionality of this compound allows it to participate in cycloaddition reactions to form five-membered rings like pyrazoles and triazoles. These heterocycles are of significant interest due to their presence in many pharmaceuticals. Research has shown that similar butadiene derivatives can undergo cascade reactions to produce highly functionalized pyrazoles. nih.gov For instance, a proposed mechanism involves the initial addition of a hydrazine (B178648) derivative to the butadiene system, followed by intramolecular cyclization and elimination to yield the pyrazole ring. nih.gov The synthesis of triazoles can also be achieved through various methods, including the reaction of azides with alkynes in a [3+2] cycloaddition, a reaction for which butadiene-derived intermediates can be suitable precursors. beilstein-journals.orgorganic-chemistry.org The versatility of these reactions allows for the generation of a diverse library of pyrazole and triazole derivatives with potential applications in drug discovery. beilstein-journals.orgnih.gov

Pyridinone and Pyrrolidine (B122466) Scaffolds

The amine and diene moieties of this compound also enable its use in the synthesis of six-membered and saturated five-membered nitrogen-containing rings. Pyridinone and quinolone structures, which are known for their wide range of pharmacological activities, can be synthesized through various methods where functionalized butadienes could serve as key intermediates. researchgate.net For example, the reaction of a butadiene derivative with an appropriate partner can lead to the formation of a pyridinone ring through a cyclization reaction. nih.gov Similarly, the pyrrolidine scaffold, a crucial component in many bioactive molecules due to its three-dimensional structure, can be accessed through reactions involving butadiene precursors. nih.gov The ability to construct these diverse heterocyclic scaffolds underscores the strategic importance of this compound in synthetic organic chemistry.

Precursor in Pharmaceutical Intermediate Synthesis Research

The development of new pharmaceuticals often relies on the efficient synthesis of complex and novel molecular architectures. This compound has emerged as a valuable precursor in the research and development of pharmaceutical intermediates.

Development of Complex Polyfunctional Compounds

The reactivity of the amine and diene groups in this compound allows for the stepwise or one-pot synthesis of complex molecules bearing multiple functional groups. Research on related polychlorinated nitrobutadienes has demonstrated their utility as building blocks for a variety of amination and subsequent heterocyclization reactions. nih.gov These reactions can lead to the formation of highly functionalized molecules with potential pharmacological relevance. The ability to introduce diverse functionalities is crucial for tuning the properties of a drug candidate.

Incorporation into Bioactive Molecules

The structural motifs accessible from this compound, such as pyrazoles, triazoles, and other nitrogen heterocycles, are frequently found in bioactive molecules. researchgate.netnih.gov For example, pyrazole and triazole rings are core components of numerous antifungal, antibacterial, and anticancer agents. nih.gov The synthesis of new derivatives of these heterocycles using this compound as a starting material could lead to the discovery of novel drug candidates with improved efficacy and selectivity. mdpi.commdpi.com The incorporation of the unique butadiene-derived fragment into larger molecular frameworks can significantly influence the biological activity of the resulting compound.

Monomer and Modifier in Polymer Science Research

In the field of polymer science, this compound and related amine-functionalized butadienes are investigated for their potential as monomers and modifiers. The presence of both a polymerizable diene and a reactive amine group makes them attractive for creating functional polymers with tailored properties.

The amine group can act as a polar modifier in anionic polymerization, influencing the microstructure of polymers like polybutadiene (B167195). researchgate.net For instance, the use of amine-based modifiers can increase the vinyl content of polybutadiene, which in turn affects its physical properties. Research has explored the effect of various Lewis base amine modifiers on the microstructure of polybutadiene, demonstrating the ability to control polymer architecture through the choice of modifier. researchgate.net While direct studies on this compound as a monomer are not extensively detailed in the provided search results, the polymerization of other 2-alkyl-1,3-butadienes has been investigated, suggesting the potential for this compound to be used in the synthesis of novel polymers. researchgate.net The incorporation of the amine functionality into the polymer backbone could impart unique properties such as improved adhesion, dyeability, or the ability to be further functionalized.

Synthesis of Functionalized Polybutadienes

The incorporation of functional groups into polymers like polybutadiene is a key strategy for tailoring their material properties. While specific research detailing the use of this compound in the synthesis of functionalized polybutadienes is not extensively documented, its reactive amine and alkene moieties make it a plausible candidate for such applications. smolecule.com The amine group can act as a nucleophile, and the double bonds of the butadiene structure can undergo addition reactions. smolecule.com

The general approach to creating amine-functionalized polybutadienes often involves the post-polymerization modification of a pre-existing polybutadiene backbone. nih.govcmu.edu For instance, methods like hydroaminoalkylation have been employed to introduce amine groups onto polybutadiene chains. nih.gov In principle, 2,3-butadien-1-amine could be utilized as a monomer in co-polymerization reactions or as a functionalizing agent in post-polymerization modifications to introduce primary amine functionalities. The presence of the allene (B1206475) group offers a unique handle for further chemical transformations.

Table 1: Potential Impact of Amine Functionalization on Polybutadiene Properties

PropertyExpected Change with Amine FunctionalizationRationale
Glass Transition Temperature (Tg)IncreaseIntroduction of hydrogen bonding and polar interactions.
AdhesionImprovedEnhanced interaction with polar substrates.
SolubilityModifiedIncreased solubility in polar solvents.
Cross-linking PotentialIncreasedAmine groups can serve as sites for cross-linking reactions.

This table illustrates the conceptual impact based on general principles of polymer chemistry, as specific data for this compound is not available.

Impact on Polymer Adhesion and Solubility Characteristics

The introduction of amine groups into a non-polar polymer backbone like polybutadiene is expected to have a significant impact on its adhesion and solubility. The primary amine group in this compound is capable of forming hydrogen bonds, which can dramatically increase the polymer's affinity for polar surfaces and solvents.

Functionalizing poly(1-butene), a related polyolefin, has been shown to significantly improve its surface properties, as evidenced by changes in water contact angles. nih.gov The incorporation of polar functionalities generally leads to enhanced adhesion to a variety of substrates, including metals, glass, and other polymers. This is a critical attribute for applications in coatings, adhesives, and composite materials. Similarly, the solubility of the polymer would be altered, likely increasing its miscibility with polar solvents while potentially decreasing it in non-polar ones.

Research Probes in Chemical Biology and Biosynthetic Pathway Studies

While there is no documented information on the specific use of this compound as a research probe in chemical biology, its structure suggests potential in this area. smolecule.com Molecules containing reactive functional groups are often employed to probe biological systems, for example, in activity-based protein profiling.

The design of molecular probes often involves incorporating a reactive "warhead" that can covalently bind to a biological target, and a reporter tag for detection. The allene and amine functionalities of 2,3-butadien-1-amine could serve as reactive moieties. For instance, furan-containing natural products have been targeted with probes that undergo Diels-Alder cycloadditions. beilstein-journals.org In a similar vein, the conjugated diene system of 2,3-butadien-1-amine could potentially participate in cycloaddition reactions, allowing it to act as a reactive probe for specific biological targets. However, it is important to note that the biological activity and mechanism of action for this compound have not been established. smolecule.com

Catalysis and Reagent Development

In the field of organometallic catalysis, the design of ligands is crucial for controlling the activity, selectivity, and stability of metal catalysts. Amine-containing molecules are frequently used as ligands for a wide range of metal centers. The nitrogen atom of the amine can donate its lone pair of electrons to the metal, forming a coordinate bond.

This compound, after deprotonation to the free amine, presents an interesting scaffold for a potential ligand. The amine group could coordinate to a metal center, while the allene moiety could either remain as a pendant group for further functionalization or also participate in bonding to the metal, potentially leading to novel reactivity. For instance, phosphine (B1218219) ligands are ubiquitous in catalysis, and the development of new ligand architectures is an active area of research. nih.gov While there are no specific reports on the use of 2,3-butadien-1-amine as a ligand, its structure offers possibilities for creating novel mono- or bidentate ligands for various catalytic applications, including cross-coupling reactions, hydrogenations, or polymerizations. acs.orgacs.org

Table 2: Common Ligand Types in Organometallic Catalysis

Ligand ClassExampleCommon Metal PartnersTypical Applications
PhosphinesTriphenylphosphinePd, Rh, Ru, NiCross-coupling, Hydrogenation
N-Heterocyclic Carbenes (NHCs)IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)Ru, Pd, AuMetathesis, Cross-coupling
AminesTMEDA (Tetramethylethylenediamine)Li, Zn, CuPolymerization, Alkylation
PyridinesBipyridineRu, Fe, CuRedox catalysis, Photochemistry

This table provides a general overview of common ligand classes and is not specific to this compound.

Future Research Directions and Unexplored Avenues for 2,3 Butadien 1 Amine Hydrochloride Chemistry

Development of Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research on 2,3-butadien-1-amine hydrochloride should prioritize the development of sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Current industrial syntheses of amines often rely on harsh conditions and petroleum-based starting materials. riken.jp A shift towards greener alternatives is essential. One promising approach is the exploration of biocatalysis. Enzymes, such as lipases, have demonstrated the ability to catalyze amide bond formation under mild conditions in green solvents, offering a sustainable route to amine derivatives. nih.gov Investigating the enzymatic amination of precursors to 2,3-butadien-1-amine could lead to a more environmentally friendly production process.

Furthermore, the direct synthesis of amines from abundant and simple starting materials is a key area of research. Recently, methods for the synthesis of alkyl amines directly from dinitrogen (N₂) and alkenes using titanium polyhydrides have been reported, operating under mild conditions. riken.jp Adapting such methodologies to incorporate the butadiene framework could represent a significant breakthrough in the sustainable synthesis of this compound. The use of deep eutectic solvents (DESs) as green and metal-free promoters for the alkylation of amines with allylic alcohols also presents a promising avenue for sustainable synthesis. rsc.org

The principles of green chemistry, such as atom economy and the use of renewable resources, should guide the design of future synthetic routes. rsc.orgrsc.org A systematic evaluation of synthetic pathways using green metrics toolkits can help in quantifying the environmental impact and identifying more sustainable alternatives. rsc.org

Advanced Catalyst Design for Selective Transformations

The dual functionality of this compound presents both a challenge and an opportunity for selective chemical transformations. The development of advanced catalysts capable of targeting either the allene (B1206475) or the amine group with high chemo- and regioselectivity is crucial for unlocking the full synthetic potential of this molecule.

Transition metal catalysis has proven to be a powerful tool for the functionalization of dienes and allenes. nih.gov Catalysts based on palladium, rhodium, nickel, and copper have been successfully employed in a variety of transformations, including cross-coupling, hydrofunctionalization, and cycloaddition reactions. nih.govnih.govresearchgate.net Future research should focus on designing ligand-supported metal complexes that can precisely control the reactivity of the allene moiety in this compound. For instance, rhodium-catalyzed intermolecular cycloadditions of allenes have shown that the catalyst can be poisoned by allene dimerization, a challenge that can be addressed through catalyst and substrate design. nih.govacs.org

The selective functionalization of the C-H bonds within the allene framework is another exciting frontier. Copper-catalyzed cyanation of propargylic C-H bonds to afford allenenitriles has been demonstrated, proceeding through a radical-based mechanism. rsc.org Similar strategies could be developed for the direct functionalization of this compound.

Moreover, the amine group offers a handle for directing catalytic reactions. The development of catalysts that can coordinate to the amine and direct transformations at specific positions on the butadiene backbone would enable the synthesis of a wide range of novel and complex molecules.

Catalyst SystemTransformationPotential Application for 2,3-Butadien-1-amine HCl
Palladium(II)/Copper(I)/IodideIntermolecular 1,4-difunctionalization of conjugated dienesSynthesis of functionalized pyrroline (B1223166) derivatives researchgate.net
Rhodium(I)Intermolecular (5+2) cycloadditions with vinylcyclopropanesConstruction of complex cyclic structures nih.govacs.org
Copper(I)Propargylic C-H cyanationSelective functionalization of the allene moiety rsc.org
Nickel(0)Multicomponent coupling of alkenes, aldehydes, and amidesOne-step synthesis of complex allylic amines rsc.org

Expansion into Novel Material Science Applications

The presence of both a polymerizable allene group and a functional amine handle makes this compound an attractive monomer for the synthesis of advanced materials. Future research should explore the incorporation of this compound into polymers to create materials with unique properties and functionalities.

Allene-containing polymers are an emerging class of materials with tailorable properties. acs.orgnih.govacs.org The synthesis of polyallenes has been achieved through methods like the Skattebøl rearrangement on pre-existing polymers. acs.orgnih.gov Direct polymerization of functionalized allenes like this compound could lead to polymers with pendant amine groups, which can be used for post-polymerization modifications, such as grafting other polymer chains or introducing specific functionalities.

Amine-terminated polybutadienes are known to be valuable precursors for various resins and copolymers. google.com The polymerization of this compound could yield polymers with primary amine groups along the backbone, which can react with isocyanates to form polyureas or with epoxides to form epoxy resins. google.com These materials could find applications as adhesives, coatings, and elastomers.

The free-radical polymerization of functionalized 1,3-dienes has been shown to produce polymers with controlled microstructures. acs.org Investigating the polymerization of this compound under various conditions could allow for the synthesis of polymers with different tacticities and, consequently, different physical and mechanical properties.

Polymer TypePotential Synthetic RoutePotential Applications
Polyallene with pendant aminesDirect polymerization of this compoundFunctional soft materials, platforms for post-synthetic modification acs.orgnih.gov
Amine-functionalized polybutadiene (B167195)Copolymerization of this compound with butadienePrecursors for polyureas, polyamides, and epoxy resins google.com
Structured copolymersRadical polymerization with other vinyl monomersMaterials with tailored mechanical and thermal properties researchgate.net

Interdisciplinary Research with Computational and Data Science Approaches

The integration of computational and data science approaches can significantly accelerate the exploration of this compound chemistry. Theoretical calculations and data-driven models can provide valuable insights into the compound's reactivity, guide the design of experiments, and predict the properties of resulting materials.

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and reactivity of molecules. ijnc.irresearchgate.netchemrxiv.orgresearchgate.net DFT calculations can be used to investigate the reaction mechanisms of various transformations involving this compound, such as catalytic functionalizations and cycloadditions. nih.govrsc.orgrsc.org For example, computational studies have been instrumental in understanding the chemoselectivity of allene reactions in rhodium-catalyzed cycloadditions and in elucidating the mechanism of palladium-catalyzed allene-allene cross-coupling. nih.govrsc.org Such studies can help in rationalizing experimental observations and in designing more efficient and selective catalysts.

Computational modeling can also be applied to predict the properties of polymers derived from this compound. DFT and ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) methods have been used to simulate the polymerization of 1,3-butadiene (B125203), providing insights into the stereospecificity of the process. nih.gov Similar simulations could be employed to predict the microstructure and properties of polymers synthesized from this compound, aiding in the design of materials with desired characteristics.

Furthermore, the vast amount of data generated from experimental and computational studies can be leveraged using machine learning and data science techniques. These approaches can help in identifying structure-property relationships, optimizing reaction conditions, and discovering novel applications for this versatile compound.

Computational MethodArea of ApplicationResearch Question Addressed
Density Functional Theory (DFT)Reaction Mechanism StudiesUnderstanding the regioselectivity and stereoselectivity of catalytic transformations. nih.govrsc.orgrsc.org
DFT and ONIOMPolymerization SimulationPredicting the microstructure and properties of polymers derived from this compound. nih.gov
Molecular Dynamics (MD)Material Property PredictionSimulating the bulk properties of polymers and their interactions with other molecules.
Machine LearningData-Driven DiscoveryIdentifying patterns in large datasets to predict reactivity and guide experimental design.

Q & A

How can researchers optimize the synthesis of 2,3-Butadien-1-amine hydrochloride to improve yield and purity?

Basic Research Focus
The synthesis of this compound involves critical steps such as amine alkylation and subsequent hydrochloride salt formation. To optimize yield and purity:

  • Reagent Selection : Use anhydrous conditions with reducing agents like lithium aluminum hydride (LiAlH4) to minimize side reactions .
  • Temperature Control : Maintain reaction temperatures between 0–5°C during alkylation to prevent polymerization of the butadienyl backbone.
  • Purification : Employ recrystallization in ethanol/water mixtures (3:1 v/v) to isolate the hydrochloride salt with ≥95% purity. Monitor purity via HPLC with UV detection at 254 nm .

Data Contradiction Analysis : Discrepancies in yield may arise from residual moisture in solvents. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H2O) .

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Focus
Accurate structural confirmation requires multi-modal analysis:

  • NMR Spectroscopy : <sup>1</sup>H NMR (D2O, 400 MHz) should show characteristic signals: δ 5.8–6.2 ppm (butadienyl protons) and δ 3.4 ppm (amine protons). <sup>13</sup>C NMR confirms the conjugated diene system (δ 120–130 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]<sup>+</sup> at m/z 112.1 (free base) and [M+Cl]<sup>−</sup> at m/z 148.5 (hydrochloride).
  • HPLC-PDA : Use a C18 column (5 µm, 150 mm × 4.6 mm) with 0.1% TFA in acetonitrile/water (30:70) to assess purity (>98%) .

Advanced Consideration : For trace impurities, combine LC-MS/MS with collision-induced dissociation (CID) to identify byproducts like oxidized amines .

How can researchers address solubility challenges of this compound in aqueous buffers for biological assays?

Basic Research Focus
The compound’s limited water solubility (e.g., ~10 mg/mL in PBS) requires formulation optimization:

  • Co-Solvents : Use DMSO (≤5% v/v) to pre-dissolve the compound before dilution in PBS .
  • pH Adjustment : Prepare stock solutions at pH 4.5 (acetate buffer) to enhance protonation of the amine group .
  • Surfactants : Add 0.1% Tween-80 to prevent aggregation in cell culture media .

Advanced Strategy : For in vivo studies, develop lyophilized nanoparticles using PLGA (50:50 lactide:glycolide) to improve bioavailability .

What mechanistic insights can be gained from studying the reactivity of this compound in substitution reactions?

Advanced Research Focus
The conjugated diene system and tertiary amine influence reaction pathways:

  • Nucleophilic Substitution : React with methyl iodide in THF to form quaternary ammonium salts. Monitor regioselectivity via <sup>1</sup>H NMR (disappearance of δ 3.4 ppm amine signal) .
  • Electrophilic Addition : Treat with bromine (Br2) in CCl4 to study diene reactivity. UV-Vis spectroscopy (λmax 280 nm) tracks bromine consumption .

Data Contradiction Analysis : Unexpected products (e.g., cycloadducts) may arise from Diels-Alder side reactions. Use DFT calculations (B3LYP/6-31G*) to predict transition states .

How can computational modeling guide the design of this compound derivatives with enhanced stability?

Advanced Research Focus
Leverage quantum mechanics and molecular dynamics:

  • Conformational Analysis : Perform Gaussian calculations (MP2/cc-pVTZ) to identify low-energy conformers. The s-cis diene conformation is most stable (ΔG = −2.3 kcal/mol) .
  • Hydrolysis Prediction : Simulate degradation pathways at physiological pH using COSMO-RS. The amine group hydrolyzes 10× faster at pH >7 .
  • Salt Screening : Use Materials Studio to predict counterion effects. Trifluoroacetate salts may improve crystallinity compared to hydrochloride .

Validation : Correlate simulated stability with accelerated stability testing (40°C/75% RH for 4 weeks) .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Research Focus
Design assays targeting hypothesized mechanisms:

  • Receptor Binding : Screen against GPCRs (e.g., dopamine D2) via radioligand displacement assays (IC50 determination) .
  • Cytotoxicity : Use MTT assays in HEK293 cells (24–72 hr exposure). EC50 values <100 µM suggest therapeutic potential .
  • Oxidative Stress : Measure ROS production in SH-SY5Y cells using DCFH-DA fluorescence. Compare to controls like ascorbic acid .

Data Normalization : Normalize activity to purity-adjusted concentrations (e.g., 98% purity = 98 µM nominal concentration for 100 µM stock) .

How should researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Focus
Discrepancies often stem from experimental variables:

  • Batch Variability : Characterize impurities via LC-MS. A 2% impurity (e.g., 3-chloro derivative) may enhance/inhibit activity .
  • Assay Conditions : Compare results under standardized conditions (e.g., serum-free media vs. 10% FBS). Serum proteins may sequester the compound .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Replicate experiments ≥3 times .

Mitigation : Publish raw data (e.g., NMR spectra, HPLC chromatograms) to enable cross-lab validation .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Butadien-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2,3-Butadien-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.